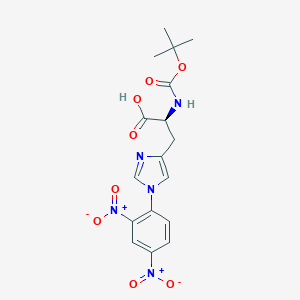

Boc-His(Dnp)-OH

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O8/c1-17(2,3)30-16(25)19-12(15(23)24)6-10-8-20(9-18-10)13-5-4-11(21(26)27)7-14(13)22(28)29/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGVUOQMOHGHEW-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30885281 | |

| Record name | L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(2,4-dinitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25024-53-7 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-1-(2,4-dinitrophenyl)-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25024-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Histidine, N-((1,1-dimethylethoxy)carbonyl)-1-(2,4-dinitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025024537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(2,4-dinitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(2,4-dinitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-butoxycarbonyl)-1-(2,4-dinitrophenyl)-L-histidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Boc-His(Dnp)-OH: Properties, Synthesis, and Application in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the properties, synthesis, and applications of Nα-tert-butyloxycarbonyl-Nτ-(2,4-dinitrophenyl)-L-histidine, commonly referred to as Boc-His(Dnp)-OH. This protected amino acid is a critical reagent in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy.

Core Properties of this compound

This compound is a synthetic derivative of the amino acid L-histidine where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the imidazole side chain is protected by a 2,4-dinitrophenyl (Dnp) group.[1][2] This dual-protection scheme is essential for preventing undesirable side reactions during peptide synthesis.[2]

Physicochemical Properties

The compound typically appears as a yellow solid or a white to off-white powder.[1][3] It is often supplied as an isopropanol solvate.[4][5] Key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C17H19N5O8 | [3][6][7] |

| Molecular Weight | 421.36 g/mol | [1][6] |

| Melting Point | 98-100 °C (decomposes) | [3][8] |

| Optical Activity [α]20/D | +61 ± 3°, c = 1% in ethyl acetate | [3][6][9] |

| Appearance | Yellow solid or white to off-white powder | [1][3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. | [1][3][8][9] |

| Storage | Sealed in a dry environment, store in a freezer under -20°C. | [3][8][10] |

| Sensitivity | Light sensitive | [3][9] |

Spectroscopic Data

While specific spectra are not provided in the search results, NMR, HPLC, and LC-MS data are generally available from suppliers for lot-specific analysis.[10]

Rationale for Use in Peptide Synthesis

The imidazole side chain of histidine presents significant challenges in peptide synthesis. Its nucleophilic nature can lead to side reactions, and its basicity can promote racemization of the activated amino acid.[2][11] The Dnp group effectively mitigates these issues:

-

Suppression of Racemization: The electron-withdrawing nature of the Dnp group reduces the basicity of the imidazole ring, thereby minimizing the risk of racemization during coupling reactions.[12]

-

Prevention of Side Reactions: The bulky Dnp group sterically and electronically shields the imidazole nitrogen from undesired acylation or alkylation.[2][12][13]

-

Orthogonality: The Dnp group is stable to the acidic conditions (e.g., trifluoroacetic acid - TFA) used to remove the Nα-Boc group, providing essential orthogonality in Boc-based SPPS.[12][14] It is also stable to HF and TFMSA.[3][14]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the subsequent deprotection of the Dnp group are crucial for its effective use.

Synthesis of this compound

This protocol outlines the protection of the histidine imidazole ring with the Dnp group.[15]

Materials:

-

Boc-His-OH

-

1-Fluoro-2,4-dinitrobenzene (FDNB)

-

Sodium bicarbonate

-

Water

-

Dioxane or ethanol

-

Dilute hydrochloric acid (HCl)

Procedure:

-

Dissolve Boc-His-OH in an aqueous solution of sodium bicarbonate.

-

Add a solution of 1-fluoro-2,4-dinitrobenzene in a miscible organic solvent (e.g., ethanol or dioxane).

-

Stir the reaction mixture vigorously at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Collect the precipitate by filtration.

-

Wash the precipitate with water.

-

Dry the product under vacuum to obtain this compound.

Removal of the Dinitrophenyl (Dnp) Group

The Dnp group is typically removed by thiolysis prior to the final cleavage of the peptide from the resin.[4][13][14][15] This prevents the highly colored Dnp byproducts from contaminating the crude peptide.[4]

Materials:

-

Peptide-resin with Dnp-protected histidine

-

Thiophenol

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol

Procedure:

-

Swell the peptide-resin in DMF (approximately 10 mL per gram of resin).[13]

-

Prepare a deprotection solution. Common solutions include:

-

Treat the resin with the deprotection solution for 1-2 hours at room temperature with shaking.[13][15]

-

Filter the resin and wash it thoroughly with DMF to remove the cleaved Dnp group and reagents.[13][15]

-

Perform additional washes, for example, twice with DMF, twice with DCM, and twice with methanol.[13]

-

Dry the resin under vacuum before proceeding to the next synthesis step or final cleavage.[13][15]

It is noteworthy that the Dnp group can also be cleaved under the conditions used for Fmoc-deprotection (20% piperidine in DMF), which is an important consideration when employing a combined Boc/Fmoc strategy.[16]

Visualizing Workflows

The following diagrams illustrate the key experimental workflows involving this compound.

Caption: Synthesis of this compound.

Caption: Dnp Group Removal from Peptide-Resin.

Safety and Handling

This compound is classified as an irritant, causing serious eye irritation.[1] Appropriate personal protective equipment, including gloves, eye protection, and a face shield, should be worn when handling the compound.[1] Wash hands thoroughly after handling. Based on data from similar amino acid derivatives, it is considered to have moderate toxicity, and prolonged exposure may cause irritation to the skin and respiratory tract.[1]

Conclusion

This compound is a well-established and valuable reagent for the incorporation of histidine in Boc-based solid-phase peptide synthesis. Its ability to suppress racemization and prevent side reactions makes it a reliable choice for the synthesis of complex peptides. Understanding its properties and the experimental protocols for its use and removal is essential for any researcher or professional engaged in peptide chemistry and drug development.

References

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 25024-53-7 [chemicalbook.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. This compound ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | CAS: 25024-53-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. This compound | 25024-53-7 [amp.chemicalbook.com]

- 9. This compound CAS#: 25024-53-7 [m.chemicalbook.com]

- 10. 25024-53-7|this compound|BLD Pharm [bldpharm.com]

- 11. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

- 14. This compound isopropanol Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]

- 15. benchchem.com [benchchem.com]

- 16. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]

A Technical Guide to Boc-His(Dnp)-OH: Structure, Properties, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Nα-tert-butyloxycarbonyl-Nτ-(2,4-dinitrophenyl)-L-histidine, commonly known as Boc-His(Dnp)-OH. It details the compound's chemical structure, physicochemical properties, and its critical role as a protected amino acid derivative in Boc-based solid-phase peptide synthesis (SPPS). Experimental protocols for its use and deprotection are also provided to aid researchers in its practical application.

Core Compound Information

This compound is a derivative of the amino acid L-histidine designed for use in peptide synthesis. It employs a dual-protection strategy: the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, while the imidazole ring of the histidine side chain is protected by a 2,4-dinitrophenyl (Dnp) group. This strategy is essential to prevent undesirable side reactions associated with the nucleophilic and basic nature of the imidazole side chain during peptide synthesis, such as racemization and side-chain acylation.[1][2]

The Dnp group is notably stable under the acidic conditions required to remove the temporary Boc group (e.g., trifluoroacetic acid, TFA) and strong acids like hydrogen fluoride (HF).[3][4] This makes it particularly valuable for the synthesis of longer peptides.[2] The Dnp group is typically removed orthogonally using a nucleophile, such as thiophenol, before the final cleavage of the peptide from the resin support.[5][6]

Chemical Structure and Formula

The structure of this compound features the L-histidine backbone with the Boc protector on the alpha-amino group and the Dnp protector on the tau (τ) nitrogen of the imidazole ring.

-

Synonyms: Nα-Boc-N(im)-2,4-dinitrophenyl-L-histidine, N-α-t.-Boc-N-im-dinitrophenyl-L-histidine isopropanol[3][8]

-

SMILES: CC(C)(C)OC(=O)N--INVALID-LINK--=O)--INVALID-LINK--=O">C@@HC(O)=O[8]

Physicochemical Properties

The quantitative data for this compound are summarized in the table below. The compound is often supplied as a stable isopropanol solvate.[5][6]

| Property | Value | References |

| CAS Number | 25024-53-7 | [4][7][8] |

| Molecular Weight | 421.36 g/mol (481.5 g/mol for isopropanol solvate) | [3][4][6][8] |

| Appearance | White to yellow or beige powder/solid | [1][3][4] |

| Melting Point | 98-100 °C (decomposes) | [4][7] |

| Purity (TLC) | ≥98.0% | [3][8] |

| Optical Rotation | [α]20/D +61±3°, c=1% in ethyl acetate | [8] |

| Solubility | Slightly soluble in water; Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone | [1][4] |

| Storage Temperature | 15-25°C | [3] |

Experimental Protocols

This compound is a standard building block for incorporating histidine residues in Boc solid-phase peptide synthesis (SPPS).[3] The general workflow involves coupling the protected amino acid to the N-terminus of the growing peptide chain on a solid support, followed by selective removal of the side-chain protector at the appropriate stage.

Protocol for Coupling in Boc-SPPS

This protocol outlines the standard steps for coupling this compound to a deprotected N-terminal amine on a peptide-resin.

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 15-30 minutes.

-

Boc Deprotection: Remove the N-terminal Boc group from the peptide-resin by treating it with 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.[9][10]

-

Washing: Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

-

Neutralization: Neutralize the resulting TFA salt to the free amine by treating the resin with 5-10% N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes (perform 2-3 times).[9][10] Wash the resin again with DCM (3-5 times).

-

Coupling:

-

Dissolve this compound (2-4 equivalents relative to resin loading) and a coupling agent like HBTU (2-4 equivalents) in N,N-dimethylformamide (DMF).

-

Add DIEA (4-8 equivalents) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

-

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

Protocol for Dnp Group Deprotection

The Dnp group must be removed before the final cleavage of the peptide from the resin.[3] This is achieved via nucleophilic aromatic substitution using thiophenol.[7][8]

-

Resin Swelling: Swell the Dnp-protected peptide-resin in DMF (approx. 10 mL per gram of resin) for 30-60 minutes.[3][5]

-

Deprotection Cocktail: Prepare a deprotection solution. A common cocktail is 20% thiophenol and 20% DIEA in DMF (v/v).[7] An alternative is 2 mL of thiophenol and 2 mL of triethylamine per gram of resin, suspended in DMF.[3]

-

Thiolysis Reaction:

-

Washing:

-

Drying: Dry the resin under vacuum before proceeding to the next step (e.g., final cleavage from the resin).[3]

Workflow and Logic Diagrams

Visual representations of the experimental workflow and the protection/deprotection logic can clarify the role of this compound in SPPS.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. peptide.com [peptide.com]

A Technical Guide to the Synthesis and Purification of Boc-His(Dnp)-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Nα-tert-butyloxycarbonyl-Nτ-(2,4-dinitrophenyl)-L-histidine (Boc-His(Dnp)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document details the chemical principles, experimental protocols, and analytical characterization of this essential amino acid derivative.

Core Concepts: The Strategic Importance of this compound in Peptide Synthesis

The unique properties of the histidine imidazole side chain, particularly its nucleophilicity and basicity, present challenges in peptide synthesis, often leading to side reactions and racemization. The use of protecting groups is therefore essential. This compound is a strategically protected histidine derivative designed for use in Boc-based SPPS. The Nα-Boc group provides temporary protection of the alpha-amino group, while the Nτ-Dnp group offers robust, acid-stable protection of the imidazole side chain. The electron-withdrawing nature of the dinitrophenyl (Dnp) group effectively suppresses racemization during peptide coupling reactions.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical data for this compound is presented in the table below, providing a valuable resource for its identification and characterization.

| Property | Value |

| Chemical Name | Nα-tert-butyloxycarbonyl-Nτ-(2,4-dinitrophenyl)-L-histidine |

| Synonyms | This compound, N-alpha-Boc-N-im-dinitrophenyl-L-histidine |

| CAS Number | 25024-53-7 |

| Molecular Formula | C₁₇H₁₉N₅O₈ |

| Molecular Weight | 421.36 g/mol |

| Appearance | White to yellow or beige powder |

| Melting Point | 98-100 °C (decomposes)[1] |

| Optical Rotation | [α]²⁰/D +61 ± 3° (c = 1% in ethyl acetate) |

| Purity | ≥98.0% (TLC) |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water.[1] |

Synthesis Pathway of this compound

The synthesis of this compound is a two-step process, beginning with the protection of the α-amino group of L-histidine with a tert-butyloxycarbonyl (Boc) group, followed by the dinitrophenylation of the imidazole side chain.

References

The Dual Role of Boc-His(Dnp)-OH in Modern Research: A Technical Guide

For Immediate Release

In the landscape of complex scientific research, particularly in peptide chemistry and drug discovery, the strategic use of specialized reagents is paramount. Nα-tert-butyloxycarbonyl-L-histidine(Nτ-2,4-dinitrophenyl)-OH, commonly abbreviated as Boc-His(Dnp)-OH, stands out as a critical building block with a dual-functionality that extends from ensuring the fidelity of peptide synthesis to enabling sensitive biochemical assays. This technical guide provides an in-depth exploration of the core applications of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource on its utilization, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Core Application in Solid-Phase Peptide Synthesis (SPPS)

The primary and most established application of this compound is in Boc-chemistry solid-phase peptide synthesis (SPPS). The unique chemical nature of the histidine side chain's imidazole ring presents a significant challenge during peptide synthesis. Its basicity can catalyze the racemization of the activated histidine residue, and its nucleophilicity can lead to unwanted side reactions, such as acylation, resulting in branched peptides and reduced yields of the target peptide.[1]

To circumvent these issues, protection of the imidazole side chain is crucial. This compound employs a dual-protection strategy where the α-amino group is protected by the acid-labile Boc group, and the imidazole side chain is protected by the 2,4-dinitrophenyl (Dnp) group.[2] The Dnp group is an electron-withdrawing group that effectively suppresses the basicity of the imidazole ring, thereby significantly reducing the risk of racemization during the coupling step.[3]

The Dnp group is stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) used for the removal of the Nα-Boc group in each cycle of the SPPS.[4][5] It requires a separate, orthogonal deprotection step, typically using a nucleophile like thiophenol, before the final cleavage of the peptide from the resin.[4][6] This orthogonality is a key advantage, allowing for precise control over the synthesis process.

Comparative Performance in Racemization Suppression

The choice of a protecting group for the histidine side chain is a critical determinant of the final peptide's purity. While quantitative data for direct head-to-head comparisons of all Boc-protected histidines under identical conditions are not extensively published, the performance trends can be inferred from the nature of the protecting groups and available studies.

| Histidine Derivative | Side-Chain Protecting Group (Type) | Key Advantages | Key Disadvantages | Racemization Risk |

| This compound | Nτ-Dnp (Aryl) | Robust protection, stable to TFA.[1] | Requires a separate, orthogonal deprotection step with thiophenol.[4] | Low |

| Boc-His(Boc)-OH | Nτ-Boc (Urethane) | Simple, single-step deprotection of both Boc groups post-synthesis. | Not orthogonal; the side-chain Boc is labile to TFA used for Nα-Boc removal.[1] | Moderate |

| Boc-His(Tos)-OH | Nτ-Tos (Sulfonyl) | Cost-effective. | Labile to HOBt, which can be present during coupling; can lead to side reactions.[7] | Moderate to High |

| Boc-His(Bom)-OH | Nπ-Bom (Alkoxymethyl) | Highly effective at suppressing racemization by blocking the intramolecular base catalysis mechanism. | Higher cost; cleavage with strong acids (HF) releases formaldehyde, requiring specific scavengers.[1] | Very Low |

Experimental Protocol: Boc-SPPS of a Histidine-Containing Peptide

This protocol outlines the manual synthesis of a model tripeptide (e.g., Ala-His-Gly) on a Merrifield resin using this compound.

Materials:

-

Merrifield resin (chloromethylated polystyrene)

-

Boc-Gly-OH

-

This compound

-

Boc-Ala-OH

-

Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Thiophenol

-

Methanol

-

Diethyl ether

-

Ninhydrin test kit

Procedure:

-

Resin Preparation and First Amino Acid Attachment (Glycine):

-

Swell the Merrifield resin in DCM in a reaction vessel for 30 minutes.

-

Prepare the cesium salt of Boc-Gly-OH and couple it to the resin in DMF at 50°C overnight.

-

Wash the resin with DMF, DMF/water, DMF, and DCM.

-

Perform a Kaiser (ninhydrin) test to confirm the absence of free primary amines.

-

-

Peptide Chain Elongation (One Cycle for Histidine):

-

Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group from Glycine.

-

Wash the resin with DCM, Methanol, and DCM.

-

Neutralization: Treat the resin with 10% DIEA in DCM (2 x 2 minutes).

-

Wash the resin with DCM.

-

Perform a Kaiser test to confirm the presence of free primary amines.

-

Coupling of this compound:

-

In a separate vessel, pre-activate this compound (3 eq.) with DCC (3 eq.) and HOBt (3 eq.) in DMF for 10 minutes.

-

Add the activated amino acid solution to the resin and shake for 2-4 hours.

-

-

Wash the resin with DMF and DCM.

-

Perform a Kaiser test to confirm the completion of the coupling (absence of free primary amines). Repeat the coupling step if necessary.

-

-

Repeat Elongation Cycle for Alanine.

-

Deprotection of the Dnp Group:

-

Final Cleavage and Peptide Isolation:

-

Dry the resin under vacuum.

-

Cleave the peptide from the resin using anhydrous HF or another suitable strong acid cleavage cocktail.

-

Precipitate the crude peptide in cold diethyl ether, wash, and dry.

-

Purify the peptide by reverse-phase HPLC.

-

Visualizing the Boc-SPPS Workflow

Caption: A generalized workflow for a single coupling cycle in Boc-SPPS incorporating this compound.

Application in FRET-Based Biochemical Assays

Beyond its role in synthesis, the dinitrophenyl (Dnp) moiety of this compound serves a distinct and valuable purpose in biochemical and pharmacological research as an efficient quencher in Fluorescence Resonance Energy Transfer (FRET) based assays.[8] FRET is a distance-dependent interaction between two dye molecules in which excitation energy is transferred from a donor molecule to an acceptor molecule without the emission of a photon.

In a typical FRET-based protease assay, a peptide substrate is synthesized with a fluorescent donor on one side of the protease cleavage site and a quencher, such as Dnp, on the other. In the intact peptide, the close proximity of the donor and quencher results in the quenching of the donor's fluorescence. Upon cleavage of the peptide by a protease, the donor and quencher are separated, leading to an increase in fluorescence, which can be monitored in real-time to determine enzyme activity.

The Dnp group is a popular choice as a quencher due to its broad absorbance spectrum, which can effectively overlap with the emission spectra of various common fluorophores, such as 7-methoxycoumarin-4-ylacetic acid (MCA) and 7-amino-4-carbamoylmethylcoumarin (ACC).[8]

Quantitative Parameters of Dnp as a FRET Quencher

The efficiency of FRET is critically dependent on the specific donor-quencher pair. The Förster distance (R₀) is a key parameter that defines the distance at which FRET efficiency is 50%. A larger R₀ indicates more efficient energy transfer over a longer distance.

| FRET Pair | Donor (Fluorophore) | Acceptor (Quencher) | Förster Distance (R₀) | Donor Quantum Yield (ΦF, free) | Quenched Substrate Quantum Yield (ΦF) |

| ACC/Dnp | 7-amino-4-carbamoylmethylcoumarin (ACC) | 2,4-dinitrophenyl (Dnp) | 34.7 Å[8] | 0.861[8] | 0.00288[8] |

| MCA/Dnp | 7-methoxy-coumarin-4-yl acetic acid (MCA) | 2,4-dinitrophenyl (Dnp) | 36.5 Å[8] | 0.718[8] | 0.00504[8] |

Experimental Protocol: FRET-Based Protease Assay

This protocol describes a general procedure for measuring the activity of a protease (e.g., Caspase-3) using a custom-synthesized FRET peptide substrate containing a Dnp quencher.

Materials:

-

FRET peptide substrate (e.g., Ac-DEVD-ACC-Lys(Dnp)-NH₂)

-

Recombinant active protease (e.g., Caspase-3)

-

Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

-

Protease inhibitor (for control experiments)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the FRET peptide substrate in DMSO.

-

Prepare a stock solution of the active protease in a suitable buffer.

-

Prepare a series of dilutions of the protease to determine the optimal concentration.

-

-

Assay Setup:

-

In a 96-well black microplate, add the assay buffer to each well.

-

Add the FRET peptide substrate to each well to a final concentration of 10-50 µM.

-

For control wells, add a specific protease inhibitor.

-

Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.

-

-

Initiation of Reaction and Measurement:

-

Initiate the reaction by adding the protease to the wells.

-

Immediately place the microplate in a fluorescence plate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 60 minutes). Use excitation and emission wavelengths appropriate for the fluorophore (e.g., for ACC, Ex: 380 nm, Em: 460 nm).

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each reaction.

-

The initial rate of the reaction (slope of the linear portion of the curve) is proportional to the protease activity.

-

For inhibitor screening, calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor.

-

Visualizing the FRET-Based Protease Assay Principle

Caption: The principle of a FRET-based protease assay using a donor-quencher pair.

Conclusion

This compound is a versatile and indispensable tool in the arsenal of peptide chemists and biochemists. Its primary role in solid-phase peptide synthesis is to ensure the stereochemical integrity of histidine-containing peptides, a critical factor for their biological activity. The robust and orthogonal nature of the Dnp protecting group provides a reliable method for mitigating the inherent challenges of histidine chemistry. Furthermore, the repurposing of the Dnp moiety as a quencher in FRET-based assays highlights its utility in the development of sensitive and continuous methods for studying enzyme kinetics and for high-throughput screening in drug discovery. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to effectively leverage the dual applications of this compound to advance their scientific objectives.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]

- 8. cdn.thomasnet.com [cdn.thomasnet.com]

The 2,4-Dinitrophenyl (Dnp) Group: An In-depth Technical Guide for Researchers and Drug Development Professionals

An Overview of a Versatile Protecting Group in Organic Synthesis

The 2,4-dinitrophenyl (Dnp) group is a well-established and versatile protecting group in organic synthesis, particularly valued in peptide and carbohydrate chemistry. Its electron-withdrawing nature imparts unique characteristics that allow for the selective masking of primary and secondary amines, hydroxyl groups, and thiols. This technical guide provides a comprehensive overview of the Dnp protecting group, including its mechanism of action, detailed experimental protocols for its introduction and removal, and its applications in various stages of research and drug development.

Core Principles of the Dnp Protecting Group

The utility of the Dnp group stems from its strong electron-withdrawing properties, a consequence of the two nitro groups on the phenyl ring. This electronic effect significantly reduces the nucleophilicity of the protected functional group, rendering it stable to a range of reaction conditions. The Dnp group is typically introduced via a nucleophilic aromatic substitution reaction using either 1-fluoro-2,4-dinitrobenzene (DNFB), also known as Sanger's reagent, or 1-chloro-2,4-dinitrobenzene.

The stability of the Dnp group is a key advantage. For instance, in peptide synthesis, it is notably stable to the acidic conditions used for the removal of the tert-butyloxycarbonyl (Boc) protecting group, making it an orthogonal protecting group in this context.[1] However, its removal requires specific conditions, most commonly thiolysis, which allows for its selective cleavage in the presence of other protecting groups.

Applications in Synthesis

The Dnp group finds its primary applications in:

-

Peptide Synthesis: It is extensively used to protect the imidazole side chain of histidine and the hydroxyl group of tyrosine.[2] This protection is crucial to prevent side reactions and suppress racemization during peptide chain elongation.[1]

-

Carbohydrate Chemistry: The Dnp group can be employed to protect hydroxyl groups in monosaccharides, facilitating the synthesis of complex oligosaccharides. It can be used in the preparation of glycosyl donors.

-

General Organic Synthesis: It serves as a robust protecting group for primary and secondary amines and alcohols in various synthetic routes.

Experimental Protocols

The following sections provide detailed methodologies for the protection and deprotection of amines and alcohols using the Dnp group.

Protection of Primary and Secondary Amines

The reaction of primary and secondary amines with 1-fluoro-2,4-dinitrobenzene (DNFB) is a common method for introducing the Dnp group.

Protocol 1: Dnp Protection of Benzylamine using DNFB

Materials:

-

Benzylamine

-

1-Fluoro-2,4-dinitrobenzene (DNFB)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Water

-

Diethyl ether

Procedure:

-

Dissolve benzylamine (1.0 equivalent) in a mixture of ethanol and water.

-

Add sodium bicarbonate (2.0 equivalents) to the solution.

-

Add a solution of DNFB (1.05 equivalents) in ethanol dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, a yellow precipitate of N-(2,4-dinitrophenyl)benzylamine will form.

-

Filter the precipitate and wash with water, followed by a small amount of cold ethanol.

-

Recrystallize the product from ethanol to obtain pure N-(2,4-dinitrophenyl)benzylamine.

Protection of Alcohols and Phenols

The Dnp group can be introduced to hydroxyl groups via reaction with 1-chloro-2,4-dinitrobenzene in the presence of a base.

Protocol 2: Dnp Protection of Phenol using 1-Chloro-2,4-dinitrobenzene

Materials:

-

Phenol

-

1-Chloro-2,4-dinitrobenzene

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Water

Procedure:

-

Dissolve phenol (0.01 mole) in a solution of sodium hydroxide (0.01 mole) in 5 mL of water to form the sodium phenolate.

-

Dissolve 1-chloro-2,4-dinitrobenzene (0.01 mole) in 30 mL of 95% ethanol.

-

Add the sodium phenolate solution to the ethanolic solution of 1-chloro-2,4-dinitrobenzene. The solution will typically turn dark red.

-

Heat the reaction mixture under reflux until the red color disappears.

-

Upon cooling, the 2,4-dinitrophenyl phenyl ether will precipitate.

-

Filter the product and recrystallize from ethanol to yield the pure ether.[3]

Deprotection of Dnp-Protected Compounds

The removal of the Dnp group is most commonly achieved by thiolysis, which proceeds via a nucleophilic aromatic substitution mechanism.

Protocol 3: Deprotection of Dnp-Protected Amines/Alcohols using Thiophenol

Materials:

-

Dnp-protected compound

-

Thiophenol

-

Triethylamine (TEA) or another suitable base

-

N,N-Dimethylformamide (DMF) or other appropriate solvent

-

Diethyl ether

Procedure:

-

Dissolve the Dnp-protected compound in DMF.

-

Add thiophenol (typically 10-20 equivalents) and triethylamine (1-2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from a few hours to overnight depending on the substrate.

-

Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography. For peptide synthesis on solid support, the resin is treated with a solution of thiophenol in DMF, often with a base like triethylamine, for approximately 90 minutes at room temperature.[4]

An alternative method for the deprotection of Dnp-protected amines involves the use of hydrazine.

Protocol 4: Deprotection of Dnp-Protected Amines using Hydrazine

Materials:

-

Dnp-protected amine

-

Hydrazine hydrate

-

Ethanol or another suitable solvent

Procedure:

-

Dissolve the Dnp-protected amine in ethanol.

-

Add hydrazine hydrate (excess, typically 10-20 equivalents) to the solution.

-

Reflux the reaction mixture for 1-3 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is taken up in water and extracted with an organic solvent to isolate the deprotected amine. The byproduct, 2,4-dinitrophenylhydrazine, is often insoluble and can be removed by filtration.

Quantitative Data

The following tables summarize typical reaction conditions and yields for the protection and deprotection of amines and alcohols with the Dnp group.

Table 1: Dnp Protection Reaction Data

| Substrate | Reagent | Base | Solvent | Time | Temperature | Yield (%) |

| Primary/Secondary Amine | DNFB | NaHCO₃ | Ethanol/Water | 2-4 h | Room Temp. | >90 |

| Phenol | 2,4-Dinitrochlorobenzene | NaOH | Ethanol/Water | Reflux | Reflux | High |

| Alcohols | 2,4-Dinitrochlorobenzene | Anhydrous Alkali Metal Carbonate | Anhydrous Alcohol | Varies | 20-150°C | 95-98[5] |

Table 2: Dnp Deprotection Reaction Data

| Substrate | Reagent | Base/Additive | Solvent | Time | Temperature | Yield (%) |

| Dnp-Amine/Alcohol | Thiophenol | Triethylamine | DMF | 1-12 h | Room Temp. | >95[6] |

| Dnp-Histidine (on resin) | 20% Piperidine | - | DMF | 30 min | Room Temp. | 84[7] |

| Dnp-Amine | Hydrazine Hydrate | - | Ethanol | 1-3 h | Reflux | 70-85 |

Visualization of Workflows and Relationships

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: General workflow for the protection of amines and alcohols with the Dnp group.

Caption: General workflow for the deprotection of Dnp-protected compounds via thiolysis.

Caption: Orthogonal protection strategy in Boc-based solid-phase peptide synthesis.

Spectroscopic Characterization

The presence of the Dnp group can be readily confirmed by standard spectroscopic methods.

-

NMR Spectroscopy: In ¹H NMR spectra, the aromatic protons of the Dnp group typically appear as characteristic multiplets in the downfield region (δ 7.0-9.2 ppm). The proton ortho to the two nitro groups is the most deshielded. In ¹³C NMR spectra, the carbon atoms attached to the nitro groups are significantly downfield.

-

IR Spectroscopy: The Dnp group exhibits strong characteristic absorption bands for the nitro groups (NO₂) in the regions of 1520-1560 cm⁻¹ (asymmetric stretching) and 1340-1350 cm⁻¹ (symmetric stretching).

-

UV-Vis Spectroscopy: Dnp-protected compounds are typically yellow and show strong UV absorption maxima, which can be useful for their quantification.

Conclusion

The 2,4-dinitrophenyl group remains a valuable tool in the arsenal of the synthetic chemist. Its robust nature under acidic conditions, combined with its selective removal via thiolysis, provides a powerful orthogonal protecting group strategy. This is particularly evident in the field of peptide synthesis, where it plays a critical role in the preparation of complex peptides. While its application in carbohydrate chemistry is less common, it offers a viable option for the protection of hydroxyl groups. The detailed protocols and data presented in this guide are intended to assist researchers and drug development professionals in the effective application of the Dnp protecting group in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. N-(2,4-dinitrophenyl)-2,4-dimethylaniline | C14H13N3O4 | CID 296395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A comparative study of different glycosylation methods for the synthesis of D-mannopyranosides of Nalpha-fluorenylmethoxycarbonyl-trans-4-hydroxy-L-proline allyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of glycosyl phosphate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to Boc-His(Dnp)-OH: Properties, Synthesis, and Application in Peptide Chemistry

For Immediate Release

This technical guide provides an in-depth overview of Nα-tert-butyloxycarbonyl-N(im)-2,4-dinitrophenyl-L-histidine, commonly known as Boc-His(Dnp)-OH. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, experimental protocols for its use, and its strategic role in solid-phase peptide synthesis (SPPS).

Core Physicochemical Data

This compound is a key derivative of the amino acid histidine, widely utilized as a building block in the synthesis of peptides. The tert-butyloxycarbonyl (Boc) group protects the α-amino group, while the 2,4-dinitrophenyl (Dnp) group safeguards the imidazole side chain of histidine, preventing undesirable side reactions during peptide elongation.[1][2]

| Property | Value | Reference |

| CAS Number | 25024-53-7 | [3] |

| Molecular Weight | 421.36 g/mol | [3] |

| Molecular Formula | C₁₇H₁₉N₅O₈ | [3] |

| Appearance | White to yellow powder | [4] |

| Purity | ≥98.0% (TLC) | [3] |

Strategic Application in Peptide Synthesis

The imidazole side chain of histidine presents a significant challenge in peptide synthesis due to its nucleophilic nature, which can lead to side reactions and racemization.[1] The Dnp group on the imidazole ring of this compound effectively suppresses these issues.[5] It is particularly advantageous in Boc-based SPPS due to its stability under the acidic conditions used for the removal of the Nα-Boc group.[6][7]

The Dnp group is typically removed near the end of the synthesis, prior to the final cleavage of the peptide from the resin.[6] This is achieved through thiolysis, a reaction that does not affect other protecting groups or the peptide-resin linkage.[4][8]

Experimental Protocols

Detailed methodologies for the incorporation and deprotection of this compound are crucial for successful peptide synthesis.

Protocol 1: Introduction of the Dnp Group on Boc-His-OH

This protocol outlines the synthesis of this compound.

Materials:

-

Boc-His-OH

-

1-Fluoro-2,4-dinitrobenzene (FDNB)

-

Sodium bicarbonate

-

Water

-

Dioxane or ethanol

-

Dilute HCl

Procedure:

-

Dissolve Boc-His-OH in an aqueous solution of sodium bicarbonate.

-

Add a solution of FDNB in a miscible organic solvent (e.g., ethanol or dioxane).

-

Stir the mixture vigorously at room temperature for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture with a dilute acid like HCl to precipitate the product.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry under a vacuum to yield this compound.[3]

Protocol 2: Deprotection of the His(Dnp) Group in Solid-Phase Peptide Synthesis

This protocol details the removal of the Dnp protecting group from a peptide synthesized on a solid support.[4][8]

Materials:

-

Peptide-resin with Dnp-protected histidine

-

Dimethylformamide (DMF)

-

Thiophenol

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Methanol

Procedure:

-

Swell the peptide-resin in DMF (approximately 10 mL per gram of resin).

-

Prepare a deprotection solution consisting of 20% thiophenol and 20% DIPEA in DMF. Alternatively, a solution of thiophenol and triethylamine (2 mL of each per gram of resin) can be used.[3][4]

-

Treat the resin with the deprotection solution and shake the mixture at room temperature for 1 to 2 hours.[3][4]

-

Filter the resin and wash it thoroughly multiple times with DMF, followed by DCM, and then methanol to remove the cleaved Dnp group and excess reagents.[4]

-

Dry the resin under a vacuum. The deprotected peptide-resin is now ready for the next step in the synthesis or for final cleavage.

Visualizing the Workflow

To further elucidate the role of this compound in peptide synthesis, the following diagrams illustrate the key processes.

Caption: Workflow for Boc-SPPS incorporating this compound.

Caption: Thiolytic cleavage of the Dnp group from the histidine side chain.

Conclusion

This compound is a valuable reagent for the synthesis of complex peptides, offering robust protection of the histidine side chain. Understanding its properties and the specific protocols for its use and removal is essential for achieving high yields and purity in peptide synthesis. The strategic selection of protecting groups, such as the Dnp group for histidine, remains a cornerstone of successful peptide-based drug discovery and development.

References

An In-depth Technical Guide on the Solubility of Boc-His(Dnp)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Nα-Boc-Nim-dinitrophenyl-L-histidine (Boc-His(Dnp)-OH), a critical protected amino acid derivative used in solid-phase peptide synthesis (SPPS). Understanding its solubility is paramount for efficient peptide synthesis, particularly in the development of peptide-based therapeutics.

Physicochemical Properties

This compound is a yellow solid with the molecular formula C17H19N5O8 and a molecular weight of 421.36 g/mol .[1] The presence of the bulky and hydrophobic tert-butyloxycarbonyl (Boc) and dinitrophenyl (Dnp) protecting groups significantly influences its solubility profile. The Dnp group is notably stable to acidic conditions, such as those used for Boc deprotection, but can be removed by nucleophiles like thiophenol.[2][3]

Solubility Profile of this compound

| Solvent | Qualitative Solubility | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Dichloromethane (DCM) | Soluble | [1][4] |

| Chloroform | Soluble | [1] |

| Ethyl Acetate | Soluble | [1] |

| Acetone | Soluble | [1] |

| Isopropanol (IPA) | Soluble | [2][5] |

| Water | Slightly soluble | [1][6] |

| N,N-Dimethylformamide (DMF) | Commonly used as a solvent for SPPS, implying good solubility. | [4] |

| N-Methyl-2-pyrrolidone (NMP) | A common alternative to DMF in SPPS, suggesting likely solubility. | [4] |

It is important to note that this compound can form a stable solvate with isopropanol (IPA).[2][5] This can be a factor in its handling and dissolution. For solid-phase peptide synthesis, DMF is a very common solvent for dissolving protected amino acids like this compound.[4]

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

This protocol provides a general method for determining the qualitative solubility of this compound in various solvents.

Materials:

-

This compound

-

Selection of solvents to be tested (e.g., DMSO, DCM, DMF, Water)

-

Small vials or test tubes

-

Vortex mixer

-

Microbalance

Procedure:

-

Weigh approximately 1-2 mg of this compound into a clean, dry vial.

-

Add 100 µL of the selected solvent to the vial.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear (though it may be colored).

-

Partially Soluble: Some solid remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

If the compound dissolves, incrementally add more this compound until saturation is reached to get a semi-quantitative estimate.

-

Record the observations for each solvent.

Protocol 2: Removal of the Dnp Protecting Group in SPPS

This protocol outlines the procedure for the deprotection of the dinitrophenyl (Dnp) group from the histidine side chain while the peptide is still attached to the resin.[4]

Materials:

-

Peptide-resin containing His(Dnp)

-

Thiophenol

-

High-purity, anhydrous N,N-Dimethylformamide (DMF)

-

Inert gas (e.g., Nitrogen or Argon)

-

Solid-phase peptide synthesis (SPPS) reaction vessel

Procedure:

-

Swell the peptide-resin in DMF within the reaction vessel.

-

Prepare a 20% solution of thiophenol in DMF.

-

Under an inert atmosphere to prevent oxidation, add the thiophenol solution to the swollen resin.

-

Allow the reaction to proceed for the recommended time (typically 1-2 hours), with gentle agitation.

-

Wash the resin thoroughly with DMF to remove the cleaved Dnp group and excess thiophenol. The washings will be highly colored.

-

Proceed with the next step in the peptide synthesis (e.g., final cleavage from the resin).

Workflow for this compound in Solid-Phase Peptide Synthesis

The following diagram illustrates a simplified workflow for the incorporation of a this compound residue into a peptide chain during solid-phase peptide synthesis.

Caption: Workflow for this compound in SPPS.

This guide provides essential information on the solubility and handling of this compound for researchers in peptide synthesis and drug development. While quantitative solubility data remains elusive, the provided qualitative information and protocols offer a solid foundation for its effective use in the laboratory.

References

In-Depth Technical Guide to Boc-His(Dnp)-OH: Safety, Handling, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and application of Nα-Boc-Nτ-(2,4-dinitrophenyl)-L-histidine, commonly referred to as Boc-His(Dnp)-OH. This protected amino acid is a critical building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy.

Compound Identification and Properties

This compound is a derivative of the amino acid L-histidine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the imidazole side chain is protected by a 2,4-dinitrophenyl (Dnp) group.[1] This dual-protection scheme is instrumental in preventing undesirable side reactions during peptide synthesis.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Name | Nα-tert-butyloxycarbonyl-Nτ-(2,4-dinitrophenyl)-L-histidine | [3] |

| CAS Number | 25024-53-7 | [3] |

| Molecular Formula | C₁₇H₁₉N₅O₈ | [3] |

| Molecular Weight | 421.36 g/mol | [3] |

| Appearance | White to off-white or yellow solid/powder.[2][4] | |

| Melting Point | 98-100 °C (decomposes) | [4] |

| Optical Rotation | [α]20/D +61±3°, c = 1% in ethyl acetate | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone; Slightly soluble in water.[4][5] | |

| Isopropanol Solvate | Often utilized as a stable isopropyl alcohol solvate.[6] |

Safety and Handling Precautions

Table 2: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement |

| Eye Irritation, Category 2 | H319: Causes serious eye irritation |

Table 3: Recommended Safety and Handling Practices

| Precaution Category | Recommended Action | References |

| Personal Protective Equipment (PPE) | Wear a dust mask (type N95 or equivalent), chemical safety goggles or faceshield, and chemical-resistant gloves. | [3] |

| Engineering Controls | Use in a well-ventilated area, preferably in a chemical fume hood. | |

| Hygiene Practices | Wash hands thoroughly after handling.[2] Avoid eating, drinking, or smoking in the work area. | |

| First Aid: Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[2] | |

| First Aid: Skin Contact | Remove contaminated clothing and wash skin with soap and water. | |

| First Aid: Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. | |

| First Aid: Ingestion | Rinse mouth with water. May cause gastrointestinal discomfort.[2] Seek medical advice. |

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

Table 4: Storage and Stability Guidelines

| Condition | Recommendation | References |

| Temperature | Store in a freezer at -20°C for long-term storage. For short-term use, 15-25°C is acceptable. | [4] |

| Atmosphere | Keep in a tightly sealed container under a dry, inert atmosphere. | [2] |

| Incompatibilities | Store away from strong acids, bases, and reducing agents.[2] | |

| Light Sensitivity | The compound is light-sensitive and should be stored in an opaque or amber container.[5] |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone for incorporating histidine residues in Boc-based SPPS. The Dnp group is stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid - TFA) and is orthogonally removed using a nucleophile, typically thiophenol, before the final cleavage of the peptide from the resin.[6]

General Boc-SPPS Workflow

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using the Boc protection strategy.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Historical Development of Boc-Protected Histidine Derivatives

The synthesis of peptides, a cornerstone of drug discovery and biochemical research, requires a meticulous strategy of protecting and deprotecting reactive functional groups on amino acid building blocks. The amino acid histidine presents a unique and persistent challenge due to the nucleophilic nature of its imidazole side chain, which can lead to undesirable side reactions and racemization during peptide chain elongation.[1][2] This technical guide provides a comprehensive overview of the historical development of tert-butyloxycarbonyl (Boc) protected histidine derivatives, detailing the evolution of side-chain protection strategies, key quantitative data, and the experimental protocols that have enabled the successful incorporation of this critical amino acid into synthetic peptides.

The Genesis of the Problem: Histidine in Peptide Synthesis

In the early days of peptide synthesis, particularly with the advent of solid-phase peptide synthesis (SPPS) pioneered by Merrifield, the challenges associated with histidine became starkly apparent. Two primary side reactions plagued synthetic chemists:

-

Side-Chain Acylation: The unprotected imidazole ring, specifically the π-nitrogen, is nucleophilic and can react with activated amino acids during the coupling step. While this acylation is often reversible in subsequent steps, it temporarily consumes the activated acid, reducing coupling efficiency and necessitating the use of excess reagents.[2]

-

Racemization: The most significant issue is the propensity of histidine to lose its stereochemical integrity. The imidazole side chain can act as an intramolecular base, abstracting the α-proton of the activated histidine.[1][3] This leads to the formation of an achiral intermediate and the subsequent incorporation of both L- and D-histidine into the peptide, which can drastically alter or eliminate its biological activity.[1]

These challenges underscored the critical need for an effective protecting group for the histidine side chain that would be stable throughout the synthesis and could be removed cleanly at the final stage.

The Boc Group and the Evolution of Imidazole Protection

The introduction of the Boc group for the temporary protection of the Nα-amino group was a landmark in SPPS.[4] Its key advantage was its lability to moderately strong acids like trifluoroacetic acid (TFA), which left the permanent side-chain protecting groups and the peptide-resin linkage intact.[5][] This set the stage for the development of various side-chain protecting groups for histidine that were compatible with the Boc-SPPS strategy.

Early Strategies and Key Developments

The ideal side-chain protecting group for Boc-histidine needed to be stable to repeated TFA treatment while being removable by a different, orthogonal method, typically strong acidolysis (like hydrogen fluoride, HF) at the end of the synthesis.

-

Tosyl (Tos): The p-toluenesulfonyl group was one of the earlier protecting groups employed. Boc-His(Tos)-OH offered enhanced solubility and a suppressive effect on racemization.[7] However, the Tos group was found to be unstable to nucleophiles and could even be cleaved by reagents like 1-Hydroxybenzotriazole (HOBt), which are often used in coupling reactions.[2][8] This lability limited its application, making it most suitable for synthesizing short peptides or for introducing histidine near the N-terminus.[2]

-

2,4-Dinitrophenyl (DNP): The DNP group represented a significant advancement. Boc-His(DNP)-OH was developed in the mid-to-late 20th century and offered high stability to the acidic conditions of Boc-SPPS, including the final HF cleavage.[9][10] Its removal required a separate, orthogonal step of thiolysis, typically using thiophenol, before the final acid cleavage.[11] While this added complexity and introduced highly colored byproducts, the stability of the DNP group made it invaluable for the synthesis of larger, more complex peptides.[2][9]

-

Benzyloxymethyl (Bom): To more effectively combat racemization, the Bom group was introduced. Attached at the τ-nitrogen of the imidazole ring, the Bom group is highly effective at suppressing the intramolecular base catalysis that leads to racemization.[2] The main drawback of Boc-His(Bom)-OH was its more complex and costly synthesis, which limited its widespread use despite its excellent performance.[2]

-

tert-Butyloxycarbonyl (Boc): A logical step was to use the Boc group itself for side-chain protection, yielding Nα,Nτ-bis(tert-butyloxycarbonyl)-L-histidine or Boc-His(Boc)-OH.[12][13] This strategy simplified the final deprotection, as both the Nα-Boc and Nτ-Boc groups could be removed simultaneously.[14] However, the side-chain Boc group is partially labile to the repeated TFA treatments used to remove the temporary Nα-Boc group in each cycle of the synthesis.[14] This premature deprotection restricted its use to the synthesis of short peptides or for placing histidine near the N-terminus.[2][14]

-

Trityl (Trt) and Benzyloxycarbonyl (Z): While the Trt group is more famously associated with Fmoc-SPPS, Boc-His(Trt)-OH also found use.[15] It provides significant steric bulk but is less effective at preventing racemization than other options.[14] The benzyloxycarbonyl (Z) group, another classic protecting group, was also adapted for histidine side-chain protection in Boc-His(Z)-OH.[16][17]

This historical progression reflects a continuous effort to balance stability, racemization suppression, ease of removal, and cost.

Data Presentation: Comparing Protecting Group Strategies

The selection of a Boc-histidine derivative is a critical decision based on trade-offs between stability and potential side reactions. The following tables summarize the key characteristics and performance data for the most common derivatives.

Table 1: Overview of Common Side-Chain Protecting Groups for Nα-Boc-Histidine

| Protecting Group | Derivative | Key Features & Stability | Removal Condition | Advantages | Disadvantages |

| Tosyl (Tos) | Boc-His(Tos)-OH | Moderately acid stable, but labile to HOBt and other nucleophiles.[2][8] | HOBt, HF, TFMSA.[2] | Suppresses racemization, enhances solubility.[7] | Unstable during coupling with HOBt; limited to short peptides.[2] |

| 2,4-Dinitrophenyl (DNP) | This compound | Stable to strong acids (TFA, HF, TFMSA).[9][10] | Thiolysis (e.g., thiophenol) prior to final cleavage.[11] | High stability allows for synthesis of long peptides.[2] | Requires an extra deprotection step; colored byproducts.[11] |

| Benzyloxymethyl (Bom) | Boc-His(Bom)-OH | Stable to TFA. Protects the τ-nitrogen.[2] | Strong acid (HF, TFMSA).[2] | Very effective at suppressing racemization.[2] | Difficult and costly to synthesize.[2] |

| tert-Butyloxycarbonyl (Boc) | Boc-His(Boc)-OH | Partially labile to repeated TFA treatments.[14] | Strong acid (HF, TFMSA); removed with Nα-Boc.[14] | Simplifies final deprotection step.[14] | Unsuitable for long peptides due to premature side-chain deprotection.[2][14] |

| Trityl (Trt) | Boc-His(Trt)-OH | Acid labile.[2] | Mild to strong acid (TFA, HF).[15] | Provides steric hindrance. | Does not effectively prevent racemization during coupling.[14][18] |

Table 2: Comparative Racemization Data for Histidine Derivatives

Note: Much of the recent quantitative data on racemization has been generated using the Fmoc-SPPS framework, as it has become the more dominant methodology. However, the principles of how side-chain protection affects racemization are directly translatable to Boc-SPPS. The data below is adapted from studies on Fmoc-derivatives to illustrate the impact of the protecting group.

| Derivative | Coupling Conditions | % D-Isomer (Racemization) | Reference |

| His(Trt) | 50°C, 10 min | 2.88% | [18] |

| His(Boc) | 50°C, 10 min | 1.29% | [18] |

| His(Trt) | 90°C, 2 min | >16% | [18] |

| His(Boc) | 90°C, 2 min | 0.81% | [18] |

| His(Trt) | 5 min preactivation | 7.8% | [19] |

| His(MBom) * | 5 min preactivation | 0.3% | [19] |

*MBom (methoxybenzyloxymethyl) is structurally related to Bom and illustrates the high efficacy of τ-nitrogen protection in suppressing racemization, especially under forcing conditions like high temperatures or extended pre-activation times.[19]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and application of Boc-protected histidine derivatives.

Protocol 1: Synthesis of Nα-Boc-L-histidine

This protocol is based on established methods for the Nα-protection of histidine using di-tert-butyl dicarbonate (Boc₂O).[20]

-

Dissolution: Dissolve solid L-histidine in an aqueous solution of sodium carbonate (e.g., 1-10% w/v).

-

Reaction: Cool the solution to 0-5°C. Add liquid di-tert-butyl dicarbonate dropwise while maintaining the temperature. The molar ratio of L-histidine to Boc₂O is typically between 1:1 and 1:3.[20]

-

Workup: After the reaction is complete (monitored by TLC), filter the solution. Wash the aqueous filtrate with an organic solvent (e.g., ethyl acetate/petroleum ether) to remove unreacted Boc₂O.

-

Acidification & Extraction: Carefully acidify the aqueous phase with a suitable acid (e.g., citric acid or dilute HCl) to a pH of ~3-4. Extract the product into ethyl acetate.

-

Intermediate Conversion: The initial product is often the doubly protected Nα,Nτ-bis-Boc-L-histidine. To selectively remove the more labile Nτ-Boc group, the ethyl acetate solution can be stirred at a moderately elevated temperature (e.g., 50-60°C) for several hours.[21]

-

Isolation: Wash the final organic phase with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product, Nα-Boc-L-histidine.

Protocol 2: Boc-SPPS Cycle for Incorporating Boc-His(PG)-OH

This protocol outlines a single coupling cycle within a larger Boc-SPPS workflow.[5][13]

-

Resin Preparation: Start with the peptide-resin bearing a free N-terminal amino group. Swell the resin in dichloromethane (DCM).

-

Nα-Boc Deprotection:

-

Add a solution of 50% (v/v) TFA in DCM to the resin. Agitate for 1-2 minutes and drain.

-

Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes to ensure complete removal of the Nα-Boc group.[5][13]

-

Wash the resin thoroughly with DCM followed by isopropanol and then DCM to remove residual acid.

-

-

Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% (v/v) solution of diisopropylethylamine (DIPEA) in DCM until the resin is no longer acidic (tested with bromophenol blue). Wash again with DCM.

-

Amino Acid Coupling:

-

Dissolve the desired Boc-His(PG)-OH derivative (e.g., this compound) and an activating agent (e.g., HBTU, DIC/HOBt) in a suitable solvent like N,N-dimethylformamide (DMF) or DCM. Note: Avoid HOBt when using Boc-His(Tos)-OH.[8]

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature, or until a ninhydrin test indicates complete coupling.

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.

Protocol 3: Final Cleavage and Side-Chain Deprotection

This protocol describes the final step to cleave the completed peptide from the solid support and remove all protecting groups.

-

Pre-Cleavage Deprotection (if necessary): If using this compound, the DNP group must be removed first. Swell the peptide-resin in DMF and treat with a solution of 20% thiophenol in DMF for 1-2 hours. Wash thoroughly with DMF and DCM.[11]

-

HF Cleavage Apparatus: Transfer the dried peptide-resin to a specialized, HF-resistant reaction vessel (e.g., Kel-F). Add a scavenger, such as anisole, to protect sensitive residues from alkylation by carbocations generated during cleavage (typically 1 part scavenger to 9 parts HF).[5]

-

HF Distillation: Cool the reaction vessel in a dry ice/methanol bath. Carefully distill anhydrous hydrogen fluoride (HF) into the vessel (approx. 10 mL HF per gram of resin).

-

Cleavage Reaction: Remove the cooling bath and allow the vessel to warm to 0°C in an ice bath. Stir the mixture for 45-60 minutes.

-

HF Removal: After the reaction is complete, remove the HF by evaporation under a vacuum.

-

Peptide Precipitation and Washing: Suspend the residue (resin and cleaved peptide) in cold diethyl ether. This precipitates the peptide.

-

Isolation: Filter the solid peptide from the ether. Wash the peptide several times with cold ether to remove scavengers and other organic-soluble byproducts.

-

Purification: Dissolve the crude peptide in an appropriate aqueous buffer (e.g., dilute acetic acid) and purify by preparative HPLC.

Visualizing the Developmental and Experimental Workflow

Historical Development of Boc-Histidine Side-Chain Protection

Caption: Historical evolution of side-chain protecting groups for Boc-histidine.

Synthesis Workflow for Nα-Boc-L-histidine

Caption: Key steps in the synthesis of Nα-Boc-L-histidine.

Boc-SPPS Cycle for Histidine Incorporation

Caption: Workflow for a single coupling cycle in Boc-Solid Phase Peptide Synthesis.

Conclusion

The historical development of Boc-protected histidine derivatives is a story of persistent innovation aimed at overcoming the intrinsic reactivity of the imidazole side chain. From the early use of the Tos group to the development of highly stable DNP and racemization-suppressing Bom derivatives, each new protecting group represented a strategic trade-off between stability, cost, and synthetic complexity. The choice of a specific Boc-histidine derivative today depends entirely on the synthetic goal: Boc-His(Boc)-OH for short, simple sequences; this compound for long, challenging syntheses; and Boc-His(Bom)-OH when absolute stereochemical fidelity is paramount. This evolution has provided peptide chemists with a versatile toolkit, enabling the synthesis of complex, histidine-containing peptides that are crucial for advancements in medicine and biology.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 7. Studies on the Synthesis of Histidine Peptides. I. Nim-Tosylhistidine Derivatives as Starting Materials | Semantic Scholar [semanticscholar.org]

- 8. peptide.com [peptide.com]

- 9. Page loading... [guidechem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. peptide.com [peptide.com]

- 12. nbinno.com [nbinno.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. nbinno.com [nbinno.com]

- 16. Boc-His(Z)-OH | C19H23N3O6 | CID 13712213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. merel.si [merel.si]

- 19. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CN111574456B - Synthetic method of N alpha-tert-butyloxycarbonyl-L-histidine - Google Patents [patents.google.com]

- 21. N-Boc-L-Histidine synthesis - chemicalbook [chemicalbook.com]

Mechanism of Action of Boc-His(Dnp)-OH in Peptide Synthesis: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the mechanism of action and application of Nα-Boc-Nim-Dnp-L-histidine (Boc-His(Dnp)-OH) in solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document details the protective role of the dinitrophenyl (Dnp) group, its impact on reaction efficiency, and the specific protocols for its use.

Introduction: The Challenge of Histidine in Peptide Synthesis

Histidine presents a unique challenge in peptide synthesis due to the nucleophilic nature of its imidazole side chain. This reactivity can lead to several undesirable side reactions, including:

-

Racemization: The imidazole nitrogen can act as an internal base, catalyzing the abstraction of the α-proton and leading to a loss of stereochemical integrity.

-

Side-chain Alkylation: The nucleophilic imidazole ring can react with electrophiles present in the synthesis, such as carbocations generated during the deprotection of other amino acids.

-

Modification during Coupling: The side chain can interfere with the desired peptide bond formation.

To mitigate these issues, the imidazole side chain must be protected during synthesis. The 2,4-dinitrophenyl (Dnp) group is a highly effective protecting group for this purpose.

The Role of the Dinitrophenyl (Dnp) Protecting Group

This compound is an amino acid derivative where the alpha-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, and the imidazole side chain is protected by the Dnp group. The Dnp group is a bulky, electron-withdrawing group that offers significant advantages in Boc-based solid-phase peptide synthesis.

Mechanism of Action:

The primary mechanism of action of the Dnp group is the steric hindrance and electronic deactivation of the imidazole ring. The two nitro groups are strongly electron-withdrawing, which significantly reduces the pKa and nucleophilicity of the imidazole nitrogens. This electronic effect, combined with the steric bulk of the phenyl ring, effectively prevents the side chain from participating in unwanted reactions.

Specifically, the Dnp group minimizes racemization by suppressing the imidazole's ability to act as an internal base. This ensures the stereochemical purity of the final peptide, which is critical for its biological activity.

The workflow for incorporating a His(Dnp) residue into a peptide chain is illustrated below.

Methodological & Application

Application Notes and Protocols: A Comparative Analysis of DCC and HBTU Coupling Reagents for Boc-His(Dnp)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides with high purity and stereochemical integrity is a cornerstone of drug discovery and development. The choice of coupling reagent is a critical parameter that directly influences the success of peptide synthesis, impacting yield, purity, and the biological activity of the final product. This is particularly true for amino acids with sensitive side chains, such as histidine, which is notoriously prone to racemization during carboxyl group activation.[1][2]

This document provides a detailed comparative analysis of two widely used coupling reagents, N,N'-dicyclohexylcarbodiimide (DCC) and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), for the incorporation of Nα-Boc-Nτ-dinitrophenyl-L-histidine (Boc-His(Dnp)-OH). The dinitrophenyl (Dnp) group on the imidazole side chain provides robust protection, stable to the acidic conditions used for Boc-group removal, and is known to suppress racemization effectively.[2][3] We will explore the mechanisms, efficiencies, side reactions, and detailed protocols associated with each reagent to guide researchers in making an informed selection for their specific synthetic needs.